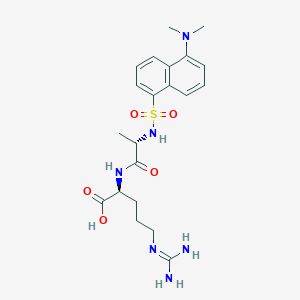

Dansyl-Ala-Arg

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C21H30N6O5S |

|---|---|

分子量 |

478.6 g/mol |

IUPAC 名称 |

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C21H30N6O5S/c1-13(19(28)25-16(20(29)30)9-6-12-24-21(22)23)26-33(31,32)18-11-5-7-14-15(18)8-4-10-17(14)27(2)3/h4-5,7-8,10-11,13,16,26H,6,9,12H2,1-3H3,(H,25,28)(H,29,30)(H4,22,23,24)/t13-,16-/m0/s1 |

InChI 键 |

XZRUAFZWOQPGRR-BBRMVZONSA-N |

手性 SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |

规范 SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |

产品来源 |

United States |

Foundational & Exploratory

Fluorescent Properties of Dansyl-Ala-Arg: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl-Ala-Arg is a synthetic peptide derivative that incorporates the environmentally sensitive fluorophore, dansyl (5-(dimethylamino)naphthalene-1-sulfonyl). This molecule is a valuable tool in biochemical and pharmaceutical research, primarily utilized as a fluorescent substrate for enzymes such as carboxypeptidase M. The fluorescence of the dansyl group is highly dependent on its local environment, making this compound a sensitive probe for studying enzyme kinetics, protein binding, and conformational changes. This technical guide provides an in-depth overview of the fluorescent properties of this compound, including its spectral characteristics, environmental sensitivity, and applications, along with relevant experimental protocols and conceptual workflows.

Core Fluorescent Properties

The core fluorescent properties of the dansyl moiety in this compound are characterized by its excitation and emission spectra, quantum yield, and fluorescence lifetime. These properties are intrinsically linked to the polarity of the surrounding medium.

Spectral Characteristics

This compound typically exhibits an excitation maximum in the ultraviolet range and an emission maximum in the visible range. The exact wavelengths are highly sensitive to the solvent environment.

| Property | Wavelength (nm) | Reference(s) |

| Excitation Maximum (λex) | ~340 | [1] |

| Emission Maximum (λem) | ~495 | [1] |

Note: The spectral data are for the dansyl fluorophore in a typical aqueous environment. Variations are expected based on solvent polarity, pH, and binding to macromolecules.

Quantum Yield and Fluorescence Lifetime

| Dansyl Derivative | Solvent | Quantum Yield (Φ) | Fluorescence Lifetime (τ) | Reference(s) |

| Dansyl glycine | Water | 0.07 | Not Reported | |

| Dansyl glycine | Dioxane | 0.66 | Not Reported | |

| Dansyl-protein conjugates | Aqueous | Not Reported | 10-20 ns | [1] |

| Dansyl chloride | Water | 0.70 | Not Reported | [2][3] |

Environmental Sensitivity

A key feature of the dansyl fluorophore is its remarkable sensitivity to the local microenvironment. This property is crucial for its application as a probe.

Solvent Polarity

The polarity of the solvent has a profound effect on the fluorescence emission of dansyl derivatives.[4][5] In general, as the solvent polarity decreases (i.e., the environment becomes more hydrophobic), a blue shift in the emission maximum is observed, accompanied by an increase in the fluorescence quantum yield.[6] This is attributed to the stabilization of the excited state in non-polar environments. This solvatochromism is a fundamental principle behind the use of dansyl probes to investigate hydrophobic binding sites in proteins.

pH

The pH of the solution can also influence the fluorescence of dansyl compounds. The dimethylamino group of the dansyl moiety can be protonated at acidic pH, which can lead to fluorescence quenching.

Application as a Substrate for Carboxypeptidase M

This compound is a well-established fluorescent substrate for carboxypeptidase M (CPM), a membrane-bound zinc metalloenzyme that cleaves C-terminal basic amino acids.[7] The enzymatic cleavage of this compound yields Dansyl-Ala and Arginine.

A unique aspect of this assay is that both the substrate, this compound, and one of the products, Dansyl-Ala, are fluorescent.[1] This necessitates a separation step to differentiate between the cleaved and uncleaved substrate for accurate measurement of enzyme activity.

Experimental Workflow: Carboxypeptidase M Assay

The following diagram illustrates the conceptual workflow for a carboxypeptidase M assay using this compound.

Caption: Workflow for Carboxypeptidase M assay using this compound.

Experimental Protocols

General Fluorescence Spectroscopy of this compound

This protocol outlines the general steps for measuring the fluorescence spectrum of this compound.

-

Instrumentation: Utilize a spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or an aqueous buffer).

-

Dilute the stock solution to the desired final concentration in the buffer or solvent of interest. The final absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

-

Measurement:

-

Set the excitation wavelength (e.g., 340 nm).

-

Scan the emission spectrum over the desired range (e.g., 400-600 nm).

-

Record the fluorescence intensity.

-

To determine the excitation spectrum, set the emission wavelength to the determined maximum (e.g., 495 nm) and scan the excitation wavelengths.

-

-

Data Analysis:

-

Correct the spectra for instrument-specific variations in lamp intensity and detector response.

-

Determine the excitation and emission maxima.

-

Conceptual Protocol for Carboxypeptidase M Assay

This protocol provides a conceptual framework for measuring carboxypeptidase M activity. Specific concentrations and incubation times may need to be optimized for your experimental system.

-

Reagents:

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl.

-

Substrate: this compound dissolved in assay buffer to a final concentration of 10-100 µM.

-

Enzyme: Purified or recombinant carboxypeptidase M.

-

Stopping Reagent: e.g., 1 M HCl.

-

Extraction Solvent: Chloroform.

-

-

Procedure:

-

Pre-warm the assay buffer and substrate solution to 37°C.

-

In a microcentrifuge tube, combine the assay buffer and substrate.

-

Initiate the reaction by adding the carboxypeptidase M enzyme solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).

-

Stop the reaction by adding the stopping reagent.

-

Add an equal volume of chloroform to the reaction mixture.

-

Vortex vigorously to extract the Dansyl-Ala product into the organic phase.

-

Centrifuge the mixture to separate the aqueous and organic phases.

-

Carefully collect the lower organic phase containing the Dansyl-Ala.

-

Measure the fluorescence of the organic phase using a spectrofluorometer (λex ~340 nm, λem ~495 nm).

-

-

Controls:

-

A blank reaction without the enzyme should be included to account for any non-enzymatic hydrolysis or background fluorescence.

-

A standard curve of known concentrations of Dansyl-Ala in chloroform should be prepared to quantify the amount of product formed.

-

Signaling Pathways

This compound is primarily used as a biochemical tool to measure enzyme activity and is not known to be directly involved in specific cellular signaling pathways. Its utility lies in its ability to report on the activity of enzymes like carboxypeptidase M, which itself can be involved in various physiological processes, including inflammation and peptide hormone regulation.[7] The metabolism of arginine, one of the cleavage products, is involved in numerous signaling pathways, including the nitric oxide pathway.[8][9]

Conclusion

This compound is a versatile fluorescent substrate with environmentally sensitive properties that make it a powerful tool for studying carboxypeptidase M activity and for probing the microenvironment of proteins. Understanding its core fluorescent properties, including its spectral characteristics and sensitivity to solvent polarity and pH, is essential for its effective application in research and drug development. The provided experimental frameworks offer a starting point for the design and implementation of assays utilizing this valuable fluorescent probe.

References

- 1. Application of dansyl chloride_Chemicalbook [chemicalbook.com]

- 2. Solved Dansyl chloride (11), which absorbs maximally at 330 | Chegg.com [chegg.com]

- 3. Solved 93.3 Dansyl chloride, which absorbs maximally at | Chegg.com [chegg.com]

- 4. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Genome-wide association study of L-arginine and dimethylarginines reveals novel metabolic pathway for symmetric dimethylarginine - PubMed [pubmed.ncbi.nlm.nih.gov]

Dansyl-Ala-Arg: A Technical Guide to its Mechanism of Action as a Protease Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl-Ala-Arg is a synthetic tripeptide covalently linked to a dansyl group, a fluorescent dye. This molecule serves as a valuable tool in biochemistry and drug discovery for the characterization of specific proteases. Its utility lies in the fluorogenic signal generated upon enzymatic cleavage of the peptide bond, providing a sensitive and continuous method for monitoring enzyme activity. This technical guide delves into the core mechanism of action of this compound as a substrate for a range of proteases, providing detailed experimental protocols and summarizing available quantitative data.

Core Mechanism of Action

The fundamental principle behind the use of this compound as a protease substrate is the change in the fluorescence properties of the dansyl group upon enzymatic cleavage. The dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) moiety is highly sensitive to its local environment. When the tripeptide is intact, the fluorescence of the dansyl group can be in a quenched or semi-quenched state.

Proteases that recognize and cleave the peptide bond between Alanine and Arginine, or at the C-terminus of Arginine, liberate the dansylated fragment (Dansyl-Ala). This cleavage event alters the microenvironment of the dansyl group, leading to a detectable change in its fluorescence signal. This change can manifest as an increase in fluorescence intensity (quantum yield), a shift in the emission wavelength, or a change in fluorescence polarization. The precise nature of the fluorescence change can depend on the specific enzyme and the assay conditions.

The specificity of this compound is primarily dictated by the Arginine residue at the P1 position, making it a substrate for proteases that preferentially cleave after basic amino acids. These include serine proteases like trypsin, thrombin, and plasmin, as well as certain carboxypeptidases.

Quantitative Data

The following table summarizes the available quantitative data for this compound and closely related substrates with various proteases. It is important to note that specific kinetic parameters for this compound are not available for all enzymes. In such cases, data from analogous substrates are provided as a reference.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Citation |

| Carboxypeptidase Z (CPZ) | Dansyl-Phe-Ala-Arg | Not Reported | 5.3 ± 0.6 | Not Reported | [1] |

| Trypsin | Dansyl-L-arginine amide | 6900 | Not Reported | Not Reported | [2] |

| Thrombin | Various Fluorogenic Substrates | ~34 - 200+ | ~40+ | ~1.17 x 106 | [3][4] |

| Plasmin | Various Fluorogenic Substrates | ~130+ | ~3.7+ | Not Reported | [5] |

Note: The kinetic parameters for thrombin and plasmin are for different fluorogenic substrates and are provided to give a general indication of the expected range of values. Researchers should determine the specific kinetic constants for this compound with their enzyme of interest empirically. The dissociation constant (Kd) for Dansyl-L-arginine binding to the active site of trypsin is 6.7 x 10-3 M[2].

Experimental Protocols

General Assay Principle

The activity of a protease using this compound as a substrate is typically measured by monitoring the increase in fluorescence over time. The assay is performed in a suitable buffer at the optimal pH and temperature for the specific enzyme.

Carboxypeptidase B (CPB) Assay (Hypothetical Protocol based on related assays)

This protocol is based on the principles of carboxypeptidase assays and the known properties of dansylated peptide substrates[6].

a. Reagents:

-

Assay Buffer: 25 mM Tris-HCl, pH 7.65, containing 100 mM NaCl.

-

Substrate Stock Solution: 10 mM this compound in dimethyl sulfoxide (DMSO).

-

Enzyme Solution: Purified Carboxypeptidase B diluted in cold deionized water to the desired concentration (e.g., 1-10 µg/mL).

-

Quenching Solution: 0.1 M Citric Acid.

-

Extraction Solvent: Chloroform.

b. Procedure:

-

Prepare a reaction mixture by diluting the this compound stock solution in the assay buffer to the desired final concentration (e.g., 10-100 µM).

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the enzyme solution to the reaction mixture.

-

At specific time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

-

Add an equal volume of chloroform to the quenched reaction, vortex vigorously, and centrifuge to separate the phases. The cleaved, more hydrophobic Dansyl-Ala will partition into the chloroform phase.

-

Carefully collect the chloroform layer and measure its fluorescence using a fluorometer with excitation and emission wavelengths appropriate for the dansyl group (e.g., λex = 340 nm, λem = 560 nm).

-

Calculate the rate of reaction from the increase in fluorescence over time.

Trypsin Assay (Continuous Fluorometric Assay)

This protocol is based on the principle of fluorescence enhancement upon substrate cleavage by trypsin[1][7][8][9].

a. Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2.

-

Substrate Stock Solution: 10 mM this compound in DMSO.

-

Enzyme Solution: Purified trypsin diluted in assay buffer to the desired concentration (e.g., 1-10 nM).

b. Procedure:

-

Prepare a reaction mixture in a 96-well black microplate by adding the assay buffer and the this compound substrate to the desired final concentration (e.g., 1-100 µM).

-

Place the microplate in a fluorescence plate reader pre-set to the optimal temperature for trypsin (e.g., 37°C).

-

Initiate the reaction by adding the enzyme solution to each well.

-

Immediately start monitoring the increase in fluorescence intensity over time using appropriate excitation and emission wavelengths for the dansyl group (e.g., λex = 340 nm, λem = 560 nm).

-

The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

Thrombin and Plasmin Assays

The protocol for thrombin and plasmin would be very similar to the trypsin assay, with adjustments to the assay buffer and enzyme concentrations as appropriate for each enzyme.

-

Thrombin Assay Buffer: A typical buffer would be 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 0.1% PEG 8000.

-

Plasmin Assay Buffer: A suitable buffer could be 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl.

The substrate and enzyme concentrations, as well as the temperature, should be optimized for each specific protease.

Signaling Pathways and Experimental Workflows

While this compound is primarily a tool for in vitro enzyme characterization and not directly involved in cellular signaling pathways, its use is integral to workflows in drug discovery and basic research.

Caption: Workflow for a protease assay using this compound.

The diagram above illustrates a typical experimental workflow for using this compound as a substrate to determine protease activity. The process begins with the preparation of the enzyme, substrate, and buffer, followed by mixing and incubation. The resulting change in fluorescence is then measured and analyzed to determine the kinetic parameters of the enzymatic reaction.

Caption: Enzymatic cleavage of this compound leading to fluorescence.

This diagram illustrates the mechanism of action. The protease binds to the this compound substrate to form an enzyme-substrate complex. The enzyme then catalyzes the cleavage of the peptide bond, releasing the fluorescent Dansyl-Ala fragment and Arginine. The enzyme is regenerated and can participate in further catalytic cycles. The increase in fluorescence from the liberated Dansyl-Ala is the basis of the assay.

References

- 1. Presteady state kinetics of trypsin-catalyzed hydrolyses of dansyl-arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescence studies on the interaction of dansyl-L-arginine with trypsin and trypsinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorogenic peptide-based substrates for monitoring thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of fluorogenic trypsin peptide substrates based on resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cryopep.com [cryopep.com]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. jascoinc.com [jascoinc.com]

- 9. jascoinc.com [jascoinc.com]

Spectroscopic Characteristics of Dansyl-Ala-Arg: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of the fluorescent dipeptide, Dansyl-L-Alanine-L-Arginine (Dansyl-Ala-Arg). The dansyl moiety, a derivative of 5-(dimethylamino)naphthalene-1-sulfonic acid, confers environmentally sensitive fluorescence properties to the peptide, making it a valuable tool in biochemical and pharmaceutical research. This document details the absorption and fluorescence properties, provides established experimental protocols for its spectroscopic analysis, and presents a generalized workflow for its characterization. The quantitative data herein is intended to serve as a reference for researchers utilizing this compound in applications such as enzyme activity assays, binding studies, and high-throughput screening.

Introduction

This compound is a synthetic dipeptide that has found utility as a fluorescent substrate and probe in various biological assays. The covalent attachment of the dansyl group to the N-terminus of the Ala-Arg peptide results in a molecule whose fluorescence is highly dependent on the polarity of its local environment. This solvatochromic behavior, characterized by a blue shift in emission wavelength and an increase in fluorescence quantum yield in nonpolar environments, is the cornerstone of its application in studying molecular interactions. Understanding the fundamental spectroscopic parameters of this compound is critical for the design and interpretation of experiments in which it is employed.

Spectroscopic Properties

The spectroscopic characteristics of this compound are dominated by the dansyl fluorophore. The absorption spectrum exhibits a maximum corresponding to the π→π* transition of the naphthalene ring system, while the emission spectrum is characterized by a broad band resulting from an intramolecular charge transfer (ICT) excited state.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for this compound and related dansyl compounds. It is important to note that the molar extinction coefficient, quantum yield, and fluorescence lifetime can vary depending on the solvent and local environment.

| Spectroscopic Parameter | Value | Notes |

| Absorption Maximum (λabs) | ~330-340 nm | In aqueous solutions. |

| Molar Extinction Coefficient (ε) | ~4,300 M-1cm-1 | This is an approximate value based on Dansyl glycine in dioxane and should be determined empirically for specific experimental conditions. |

| Excitation Maximum (λex) | ~340 nm | [1] |

| Emission Maximum (λem) | ~495-550 nm | The emission maximum is highly sensitive to the polarity of the solvent, with higher energy (blue-shifted) emission in less polar environments. In aqueous solution, the emission is typically around 550 nm.[1] |

| Quantum Yield (ΦF) | 0.05 - 0.7 | Highly solvent-dependent. The quantum yield is significantly lower in polar solvents like water and higher in nonpolar environments. |

| Fluorescence Lifetime (τ) | ~10-20 ns | For dansyl-protein conjugates.[2] The lifetime is also dependent on the environment. |

Table 1: Summary of Quantitative Spectroscopic Data for this compound.

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for determining the absorption spectrum and concentration of a this compound solution.

Materials:

-

This compound

-

Appropriate solvent (e.g., deionized water, phosphate-buffered saline (PBS), or an organic solvent like ethanol or acetonitrile)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the desired solvent. Ensure the peptide is fully dissolved.

-

From the stock solution, prepare a dilution to a final concentration that will yield an absorbance in the linear range of the instrument (typically 0.1 - 1.0 AU). A starting concentration of 10-50 µM is recommended.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the wavelength range to scan from 250 nm to 600 nm.

-

-

Blank Measurement:

-

Fill a quartz cuvette with the solvent used to prepare the this compound solution.

-

Place the cuvette in the spectrophotometer and record a baseline (autozero).

-

-

Sample Measurement:

-

Rinse the cuvette with the this compound solution and then fill it with the sample.

-

Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If the molar extinction coefficient (ε) is known for the specific solvent conditions, the concentration can be verified using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the concentration in mol/L, and l is the path length in cm.

-

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence excitation and emission spectra of this compound.

Materials:

-

This compound solution (prepared as in 3.1)

-

Fluorescence spectrophotometer

-

Quartz fluorescence cuvettes (1 cm path length)

Procedure:

-

Solution Preparation:

-

Prepare a dilute solution of this compound in the desired solvent. The absorbance of the solution at the excitation wavelength should be less than 0.1 to avoid inner filter effects. A concentration in the range of 1-10 µM is typically suitable.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the absorption maximum (e.g., 340 nm).

-

Scan the emission spectrum over a range that includes the expected emission, for instance, from 400 nm to 700 nm.

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the observed emission maximum (e.g., 495 nm).

-

Scan the excitation spectrum over a range that includes the expected absorption, for example, from 250 nm to 450 nm.

-

-

Blank Subtraction:

-

Acquire a spectrum of the solvent alone under the same conditions to measure background fluorescence and Raman scattering.

-

Subtract the blank spectrum from the sample spectrum.

-

-

Data Analysis:

-

Determine the wavelengths of maximum excitation and emission.

-

The fluorescence intensity can be used for quantitative analysis, often in relative terms when studying binding or enzyme activity.

-

Mandatory Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

Dansyl-Ala-Arg: A Fluorescent Probe for High-Throughput Enzyme Activity Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of enzymology and high-throughput screening (HTS), fluorescent probes have emerged as indispensable tools for elucidating enzyme function and identifying novel therapeutic agents. Among these, peptide-based fluorescent probes offer the advantage of mimicking natural substrates, thereby providing a more physiologically relevant assessment of enzyme activity. Dansyl-Ala-Arg is one such fluorescently labeled dipeptide that has garnered attention as a substrate for specific proteases, enabling sensitive and continuous monitoring of their catalytic activity. This technical guide provides a comprehensive overview of this compound, its applications as a fluorescent probe, detailed experimental protocols, and the signaling context of its target enzymes.

The core principle behind the use of this compound lies in the environmentally sensitive fluorescence of the dansyl group. Covalently attached to the N-terminus of the Ala-Arg dipeptide, the dansyl moiety exhibits changes in its fluorescent properties upon enzymatic cleavage of the peptide. This alteration in fluorescence provides a direct and measurable signal that correlates with enzyme activity. The specificity of the Ala-Arg sequence makes this probe particularly useful for studying enzymes that recognize and cleave at arginine residues, such as certain carboxypeptidases and other proteases.

Core Principles of Fluorescence and the Dansyl Moiety

Fluorescence is a photoluminescent process in which a molecule absorbs a photon of light, exciting it to a higher electronic state. The molecule then quickly relaxes to its lowest vibrational excited state and subsequently returns to the ground state by emitting a photon of lower energy (longer wavelength). The difference in wavelength between the excitation and emission maxima is known as the Stokes shift.

The dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) group is a widely used fluorophore in biochemical and biological research. Its fluorescence is highly dependent on the polarity of its local environment. In a polar, aqueous environment, the fluorescence of the dansyl group is typically quenched, resulting in a lower quantum yield. However, when the dansyl group is in a more nonpolar or hydrophobic environment, its fluorescence quantum yield increases significantly, leading to a more intense emission. This solvatochromic property is the cornerstone of its utility in enzyme assays. When this compound is cleaved by an enzyme, the resulting dansylated amino acid or peptide fragment may experience a change in its local environment, leading to a measurable change in fluorescence intensity.

Target Enzymes and Their Biological Significance

This compound serves as a substrate for a range of proteases that exhibit specificity for C-terminal arginine residues. Two prominent examples are Carboxypeptidase M and Angiotensin-Converting Enzyme.

Carboxypeptidase M (CPM)

Carboxypeptidase M (CPM) is a membrane-bound, zinc-dependent exopeptidase that specifically cleaves C-terminal basic amino acids, such as arginine and lysine, from peptides and proteins. It is widely expressed on the surface of various cell types, including macrophages, endothelial cells, and epithelial cells. CPM plays a crucial role in the regulation of peptide hormone and inflammatory mediator activity. For instance, it is involved in the processing of kinins, such as bradykinin, and anaphylatoxins like C5a. By modulating the levels of these potent signaling molecules, CPM is implicated in processes ranging from inflammation and immune responses to cell growth and differentiation.

Angiotensin-Converting Enzyme (ACE)

Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin system (RAS), a critical regulator of blood pressure, fluid, and electrolyte balance.[1][2][3][4] ACE is a dipeptidyl carboxypeptidase that catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2][4] It also inactivates the vasodilator bradykinin.[1][3] Given its pivotal role in cardiovascular physiology, ACE is a major drug target for the treatment of hypertension and other cardiovascular diseases. While the primary substrates of ACE are angiotensin I and bradykinin, it can also cleave other peptides with a C-terminal dipeptide, making fluorescent probes like this compound useful for assaying its activity.

Signaling Pathways

Understanding the signaling pathways in which the target enzymes of this compound are involved is crucial for interpreting experimental data and appreciating the broader biological context of enzyme activity modulation.

Carboxypeptidase M Signaling Interaction

Carboxypeptidase M is known to interact with and modulate the signaling of the kinin B1 receptor (B1R), a G protein-coupled receptor (GPCR).[5][6] This interaction represents a fascinating mode of GPCR regulation by a cell surface peptidase.[5] CPM can enhance B1R signaling in several ways: by generating the B1R agonist (des-Arg-kinin) from kinins, and through a direct protein-protein interaction that allosterically modulates the receptor's affinity for its agonist.[5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. [Determination of angiotensin-converting enzyme activity using dansyl-Phe-Ala-Arg as the substrate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A fluorometric assay for angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Steady-state kinetics of hydrolysis of dansyl-peptide substrates by leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bowlandspoonja.com [bowlandspoonja.com]

- 6. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]

The Use of Dansyl-Ala-Arg in Biochemical Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles for utilizing the fluorescent peptide Dansyl-Ala-Arg in biochemical assays. The document details the underlying mechanisms, experimental protocols, and data interpretation relevant to its application in studying enzyme kinetics and inhibition, with a primary focus on Carboxypeptidase M (CPM) and a secondary look at Angiotensin-Converting Enzyme (ACE).

Introduction to this compound

This compound is a synthetic dipeptide labeled with a dansyl group, a fluorescent tag that is sensitive to its local environment. This property makes it a valuable tool for monitoring the activity of proteases that recognize and cleave the peptide bond between Alanine and Arginine. The dansyl fluorophore exhibits changes in its fluorescence properties, such as intensity and emission maximum, upon enzymatic cleavage and subsequent changes in its chemical environment. This allows for the quantification of enzyme activity.

The primary application of this compound is as a substrate for carboxypeptidases, particularly Carboxypeptidase M (CPM), which specifically cleaves the C-terminal arginine. Its structural similarity to other biologically active peptides also suggests its potential use as a substrate for other proteases, such as Angiotensin-Converting Enzyme (ACE), that exhibit specificity for substrates with a C-terminal arginine.

Core Principles of this compound Assays

The fundamental principle behind using this compound in a biochemical assay is the detection of its enzymatic cleavage. However, a critical characteristic of this substrate is that both the intact peptide and the cleaved product, Dansyl-Ala, are fluorescent. This necessitates a separation step to distinguish between the substrate and the product for accurate quantification of enzyme activity. The most common method to achieve this is through solvent extraction.

At an acidic pH, the uncleaved this compound, which retains the positively charged arginine residue, remains in the aqueous phase. In contrast, the cleavage product, Dansyl-Ala, becomes more hydrophobic and can be selectively extracted into an organic solvent such as chloroform. The fluorescence of the Dansyl-Ala in the organic phase can then be measured, which directly correlates with the amount of product formed and thus the enzyme's activity.

The workflow for a typical this compound cleavage assay can be summarized as follows:

The Use of Dansyl-Ala-Arg in the Functional Analysis of Carboxypeptidase M: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxypeptidase M (CPM), a zinc-dependent metalloenzyme anchored to the cell surface by a glycosylphosphatidylinositol (GPI) anchor, plays a critical role in extracellular peptide processing.[1][2] It specifically cleaves C-terminal basic amino acid residues, primarily Arginine and Lysine, from a variety of peptides and proteins.[2] This enzymatic activity implicates CPM in numerous physiological and pathological processes, including inflammation, fibrinolysis, and peptide hormone regulation.[1][3] Given its significant biological roles, particularly in modulating the kinin system, CPM has emerged as a subject of intense research and a potential therapeutic target.[3]

This technical guide provides an in-depth overview of the use of the fluorogenic substrate, Dansyl-Alanyl-Arginine (Dansyl-Ala-Arg), for the sensitive and quantitative assessment of CPM activity. We will cover the underlying principles, detailed experimental protocols, quantitative data analysis, and the broader context of CPM's function in cellular signaling pathways.

The Principle of the this compound Fluorogenic Assay

The utility of this compound as a substrate for CPM lies in its fluorogenic properties. The dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) is a fluorescent probe whose quantum yield is highly sensitive to its local environment. In the intact this compound peptide, the fluorescence of the dansyl group is relatively low. Upon enzymatic cleavage of the C-terminal Arginine by CPM, the resulting product, Dansyl-Ala, exhibits significantly increased fluorescence. This change in fluorescence intensity is directly proportional to the rate of substrate hydrolysis and thus, the enzymatic activity of CPM. This method offers high sensitivity, making it suitable for detecting CPM activity even in complex biological samples.[4]

Quantitative Data Presentation

The kinetic parameters of an enzyme are crucial for comparing its efficiency with different substrates and for studying the effects of inhibitors. Below is a summary of kinetic constants for various metallocarboxypeptidases with a similar substrate, Dansyl-Phe-Ala-Arg, and a compilation of CPM activity levels measured in biological samples using this compound.

Table 1: Kinetic Constants for Metallocarboxypeptidases with Dansyl-Phe-Ala-Arg

| Enzyme | k_cat (s⁻¹) | K_m (µM) | k_cat/K_m (µM⁻¹s⁻¹) |

| Carboxypeptidase M (CPM) | 3.5 ± 0.5 | 1100 ± 250 | 0.0032 ± 0.0009 |

| Carboxypeptidase D (CPD) | 1.8 ± 0.2 | 1000 ± 200 | 0.0018 ± 0.0005 |

| Carboxypeptidase Z (CPZ) | 5.3 ± 0.6 | 1905 ± 360 | 0.0028 ± 0.0008 |

Data adapted from a study on human metallocarboxypeptidases. The substrate used was Dansyl-Phe-Ala-Arg, which is structurally and chemically similar to this compound, providing a relevant comparison of enzyme efficiencies.[5]

Table 2: Carboxypeptidase M Activity in Human Bronchoalveolar Lavage (BAL) Fluid

| Patient Group | CPM Specific Activity (nmol/h/mg protein) |

| No Active Lung Disease | 7.69 ± 2.12 |

| Acute Pneumonia | 29.25 ± 4.06 |

| Pneumocystis carinii Pneumonia | 26.00 ± 4.85 |

| Lung Cancer | 30.95 ± 4.12 |

These data demonstrate a significant increase in CPM activity in the BAL fluid of patients with various lung diseases, highlighting its potential role in inflammatory and pathological processes in the lung. The activity was measured at pH 7.5 using this compound as the substrate.[4]

Experimental Protocols

This section provides a detailed methodology for assaying CPM activity using this compound.

Reagent Preparation

-

Assay Buffer: 25 mM Tris-HCl buffer containing 500 mM NaCl, adjusted to pH 7.5 at 25°C.[6]

-

Preparation: Dissolve 3.03 g of Trizma Base and 29.2 g of NaCl in 900 mL of purified water. Adjust the pH to 7.5 with 1 N HCl. Bring the final volume to 1 L with purified water.

-

-

Substrate Stock Solution (10 mM this compound): Prepare in a suitable solvent like DMSO or ethanol. Store protected from light at -20°C.

-

Working Substrate Solution (e.g., 200 µM): Dilute the stock solution in the Assay Buffer to the desired final concentration. The optimal concentration should be determined based on the K_m value but is often used in the range of 100-200 µM for routine assays.

-

Enzyme Solution: Recombinant CPM or biological samples (e.g., cell lysates, membrane fractions, BAL fluid) should be diluted in Assay Buffer to a concentration that yields a linear rate of fluorescence increase over the desired time course.

-

Stop Solution (Optional): 0.5 M HCl can be used to stop the reaction if performing endpoint assays.

Assay Procedure (96-well plate format)

-

Standard Curve: Prepare a standard curve using the fluorescent product (Dansyl-Ala) to convert relative fluorescence units (RFU) to molar concentrations.

-

Reaction Setup:

-

Add 50 µL of Assay Buffer to each well.

-

Add 25 µL of the enzyme solution or biological sample to the appropriate wells. Include a "no enzyme" control well with 25 µL of Assay Buffer.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Initiate Reaction: Add 25 µL of the Working Substrate Solution to all wells to start the reaction. The final volume will be 100 µL.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes).

-

Excitation Wavelength: ~340 nm

-

Emission Wavelength: ~560 nm (Note: Optimal wavelengths may vary slightly depending on the instrument and specific buffer conditions and should be optimized.)

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔRFU/min) from the linear portion of the kinetic curve for each well.

-

Subtract the rate of the "no enzyme" control from the sample rates to correct for background substrate hydrolysis.

-

Use the standard curve to convert the corrected rates from RFU/min to pmol/min.

-

Calculate the specific activity by normalizing the rate to the amount of protein in the sample (e.g., pmol/min/mg protein).

-

Visualizations: Pathways and Workflows

Logical Relationship: CPM Substrate Specificity

The diagram below illustrates the fundamental enzymatic action of CPM, which dictates the choice of this compound as a suitable substrate.

Caption: Logical diagram showing CPM's specificity for C-terminal basic residues.

Experimental Workflow: CPM Fluorogenic Assay

This workflow outlines the key steps for measuring CPM activity using a fluorogenic substrate like this compound.

Caption: Standard workflow for a CPM fluorogenic enzyme assay.

Signaling Pathway: CPM and the Kinin B1 Receptor

CPM plays a crucial role in the kinin signaling system. Not only does it generate the specific agonist for the kinin B1 receptor (B1R), but it also physically interacts with the receptor to enhance its signaling.[7][8][9]

Caption: CPM's dual role in kinin B1 receptor signaling.

Conclusion

The fluorogenic substrate this compound provides a robust and sensitive tool for the detailed investigation of Carboxypeptidase M function. The direct relationship between substrate cleavage and fluorescence emission allows for real-time kinetic analysis, which is essential for characterizing the enzyme's catalytic efficiency and for screening potential inhibitors. Understanding CPM's activity is not only crucial for basic research into peptide metabolism but also holds significant promise for drug development, particularly in the context of inflammatory diseases and cancer where CPM and its associated signaling pathways, such as the kinin system, are often dysregulated.[3] The methods and data presented in this guide offer a solid foundation for researchers aiming to explore the multifaceted roles of this important cell surface peptidase.

References

- 1. Carboxypeptidase M: Multiple alliances and unknown partners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structure of human carboxypeptidase M, a membrane-bound enzyme that regulates peptide hormone activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Carboxypeptidase M activity is increased in bronchoalveolar lavage in human lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatic Assay: Carboxypeptidase [sigmaaldrich.com]

- 7. Carboxypeptidase M augments kinin B1 receptor signaling by conformational crosstalk and enhances endothelial nitric oxide output - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carboxypeptidase M Is a Positive Allosteric Modulator of the Kinin B1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carboxypeptidase M and kinin B1 receptors interact to facilitate efficient b1 signaling from B2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Fluorescence in Peptide Analysis: A Technical Guide to Dansylated Peptides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and initial applications of dansylated peptides, a cornerstone technique that ushered in a new era of sensitivity in protein and peptide analysis. We will delve into the core principles, provide detailed experimental protocols for key applications, and present quantitative data to offer a comprehensive resource for researchers in the field.

Discovery and Significance

The introduction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride, by Gray and Hartley in the early 1960s marked a significant milestone in protein chemistry. This reagent reacts with primary and secondary amino groups, such as the N-terminal α-amino group of a peptide and the ε-amino group of lysine residues, to form stable, highly fluorescent dansyl-peptide adducts. The resulting sulfonamide bond is resistant to acid hydrolysis, a crucial feature that allows for the identification of the N-terminal amino acid of a peptide after its complete hydrolysis.

The intense fluorescence of the dansyl group, which is environmentally sensitive, provided a detection method that was orders of magnitude more sensitive than the existing colorimetric methods, such as those using 2,4-dinitrofluorobenzene (FDNB). This leap in sensitivity was instrumental in enabling the sequencing of minute quantities of peptides and proteins, paving the way for advancements in understanding protein structure and function.

Core Principles of Dansylation

Dansyl chloride is a non-fluorescent molecule that, upon reaction with an amine, yields a fluorescent sulfonamide derivative. The reaction is typically carried out under alkaline conditions (pH 9.5-10.5) to ensure the amino group is in its unprotonated, nucleophilic state. The dansyl group's fluorescence is highly dependent on the polarity of its local environment; it exhibits a significant increase in fluorescence quantum yield and a blue shift in its emission maximum in nonpolar solvents compared to aqueous solutions. This solvatochromic property was later exploited to probe the hydrophobic regions of proteins and membranes.

Data Presentation: Physicochemical Properties of Dansylated Amino Acids

| Dansyl-Amino Acid | Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| Dansyl-Glycine | Water | ~350 | ~580 | 0.05 |

| Dansyl-Glycine | Dioxane | ~340 | ~510 | 0.70 |

| Dansyl-Glycine | Chloroform | ~340 | ~500 | 0.62 |

| Dansyl-Glycine | Ethyl Acetate | ~340 | ~505 | 0.54 |

| Dansyl-Glycine | Ethanol | ~345 | ~520 | 0.36 |

Note: The exact excitation and emission maxima and quantum yields can vary depending on the specific amino acid, the solvent system, and the instrumentation used.

Experimental Protocols

N-Terminal Amino Acid Analysis of a Peptide

This protocol outlines the fundamental steps for identifying the N-terminal amino acid of a peptide using dansyl chloride.

Materials:

-

Peptide sample (1-10 nmol)

-

0.2 M Sodium bicarbonate buffer, pH 9.5

-

Dansyl chloride solution (2.5 mg/mL in acetone)

-

6 M Hydrochloric acid (HCl)

-

Acetone

-

Diethyl ether

-

Thin-layer chromatography (TLC) plates (e.g., polyamide or silica gel)

-

TLC solvent systems (see below)

-

UV lamp (long-wave, ~365 nm)

-

Dansyl-amino acid standards

Procedure:

-

Dansylation:

-

Dissolve the peptide sample in 20 µL of 0.2 M sodium bicarbonate buffer in a small test tube.

-

Add 20 µL of dansyl chloride solution.

-

Incubate the mixture at 37°C for 1 hour in the dark.

-

After incubation, evaporate the acetone in a vacuum centrifuge.

-

-

Hydrolysis:

-

Add 100 µL of 6 M HCl to the dried sample.

-

Seal the tube under vacuum.

-

Hydrolyze the peptide at 110°C for 16-18 hours.

-

After hydrolysis, cool the tube and open it carefully.

-

Evaporate the HCl under a stream of nitrogen or in a vacuum desiccator over NaOH pellets.

-

-

Extraction of Dansyl-Amino Acid:

-

Dissolve the dried hydrolysate in 50 µL of acetone.

-

Spot a small aliquot of the solution onto a TLC plate.

-

-

Chromatographic Identification:

-

Develop the TLC plate using an appropriate solvent system. Common systems for polyamide plates include:

-

Solvent 1: 1.5% (v/v) formic acid in water.

-

Solvent 2: Benzene:acetic acid (9:1, v/v).

-

Solvent 3: Ethyl acetate:methanol:acetic acid (20:1:1, v/v/v).

-

-

After development, dry the plate and visualize the fluorescent spots under a UV lamp.

-

Identify the N-terminal dansyl-amino acid by comparing its migration position with that of the dansyl-amino acid standards run on the same plate.

-

The Dansyl-Edman Method for Peptide Sequencing

This powerful technique combines the stepwise degradation of the Edman reaction with the high sensitivity of dansyl chloride for the identification of the newly exposed N-terminal amino acid at each cycle.

Materials:

-

Peptide sample (5-20 nmol)

-

Phenyl isothiocyanate (PITC)

-

Pyridine

-

Trifluoroacetic acid (TFA)

-

Heptane

-

Ethyl acetate

-

Materials for N-terminal amino acid analysis as described in Protocol 4.1.

Procedure:

-

Initial N-Terminal Determination:

-

Take a small aliquot (e.g., 5%) of the starting peptide solution and determine its N-terminal amino acid using the dansylation protocol (4.1).

-

-

Edman Degradation Cycle 1:

-

Coupling: To the remaining peptide, add a solution of PITC in pyridine and incubate at 45°C for 30 minutes to form the phenylthiocarbamoyl (PTC)-peptide.

-

Washing: Extract the excess reagents with heptane:ethyl acetate.

-

Cleavage: Treat the PTC-peptide with anhydrous TFA for 10 minutes at 45°C to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.

-

Extraction: Extract the ATZ derivative with an organic solvent (e.g., butyl chloride). This extract is typically discarded in the dansyl-Edman method.

-

-

N-Terminal Analysis of the Shortened Peptide:

-

Take a small aliquot (e.g., 5-10%) of the remaining peptide (now one residue shorter).

-

Determine the new N-terminal amino acid using the dansylation protocol (4.1).

-

-

Subsequent Cycles:

-

Repeat steps 2 and 3 for the desired number of cycles to determine the peptide sequence.

-

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

Caption: Workflow for N-terminal amino acid analysis using dansyl chloride.

Caption: The iterative workflow of the Dansyl-Edman method for peptide sequencing.

Initial Applications and Impact

The primary and most impactful initial application of dansylated peptides was in protein sequencing. The high sensitivity of the dansyl method allowed researchers to work with much smaller amounts of protein than previously possible. This was particularly crucial for the analysis of rare or difficult-to-isolate proteins.

Beyond sequencing, the environment-sensitive fluorescence of the dansyl group opened up new avenues for biophysical studies. Dansylated peptides and proteins were used as probes to study:

-

Protein Conformation and Folding: Changes in the fluorescence of a dansyl group attached to a protein could indicate conformational changes, for example, during protein folding or unfolding.

-

Ligand Binding: The binding of a ligand to a dansylated protein could alter the local environment of the dansyl probe, leading to a change in its fluorescence properties, which could be used to determine binding affinities.

-

Membrane Interactions: Dansylated peptides that bind to or insert into lipid membranes exhibit changes in their fluorescence, providing insights into peptide-membrane interactions.

Conclusion

The discovery and application of dansylated peptides represent a paradigm shift in the field of protein chemistry. The introduction of this highly sensitive fluorescent labeling technique dramatically lowered the sample requirements for peptide analysis and sequencing, thereby accelerating the pace of discovery in molecular biology. The fundamental principles and techniques developed during this early period laid the groundwork for the development of more advanced fluorescent probes and automated sequencing technologies that are central to modern proteomics and drug discovery. This guide provides a foundational understanding of these pioneering methods for today's researchers, highlighting the enduring legacy of dansylated peptides in the exploration of the proteome.

Navigating the Biophysical Landscape of Dansyl-Ala-Arg: A Technical Guide to Solubility and Stability in Common Buffers

For Immediate Release

Executive Summary

Dansyl-Ala-Arg is a fluorescently labeled dipeptide frequently employed as a substrate in enzymatic assays, particularly for proteases and peptidases. Its utility is intrinsically linked to its biophysical properties in aqueous solutions. Understanding and controlling its solubility and stability are paramount for generating reliable and reproducible experimental data. This guide offers a comprehensive overview of the theoretical and practical considerations for working with this compound in Phosphate-Buffered Saline (PBS), Tris-based buffers, and HEPES buffers.

Physicochemical Properties of this compound

The solubility and stability of this compound are governed by the interplay of its constituent parts: the bulky, hydrophobic dansyl group, the small, neutral alanine residue, and the positively charged, hydrophilic arginine residue.

-

Dansyl Group: The 5-(dimethylamino)naphthalene-1-sulfonyl group is intensely fluorescent and largely nonpolar, contributing to the molecule's potential for aggregation and low aqueous solubility.

-

Alanine: A small, nonpolar amino acid that has a minor impact on the overall solubility.

-

Arginine: A basic amino acid with a guanidinium side chain that is protonated and positively charged at physiological pH, significantly enhancing the molecule's hydrophilicity and potential for aqueous solubility.

The net charge of this compound at neutral pH is +1, classifying it as a basic peptide. This is a key determinant for its solubility characteristics.

Solubility in Common Buffers

The choice of buffer can significantly impact the solubility of this compound. General guidelines suggest that for basic peptides, dissolution in a slightly acidic aqueous solution or water is often a good starting point. However, the hydrophobic dansyl group complicates this general rule.

Table 1: Factors Influencing this compound Solubility in Common Buffers

| Buffer System | Key Considerations for this compound Solubility | Recommended Starting Approach |

| Phosphate-Buffered Saline (PBS) | - pH: Typically around 7.4. The positive charge on arginine is maintained. - Ionic Strength: The presence of salts can either increase solubility ("salting in") or decrease it ("salting out"). The effect is concentration-dependent. | Dissolve in a small amount of sterile, deionized water first, then dilute with PBS to the desired final concentration. Sonication may aid dissolution. |

| Tris Buffer | - pH: Commonly used in the 7.0-9.0 range. The primary amine of the Tris molecule can potentially interact with the peptide. - Temperature Dependence: The pKa of Tris is sensitive to temperature changes, which can alter the buffer's pH and affect solubility. | Start with dissolution in water or a small volume of a slightly acidic buffer before adding the Tris buffer. Avoid preparing highly concentrated stock solutions directly in Tris. |

| HEPES Buffer | - pH: Maintains a stable pH in the range of 6.8-8.2. - Ionic Strength: Similar to PBS, the ionic strength can influence solubility. HEPES is a zwitterionic buffer, which may offer different interaction properties compared to phosphate or Tris. | Similar to PBS and Tris, initial dissolution in water is recommended. HEPES is often well-tolerated by peptides. |

For highly hydrophobic peptides, the use of a small amount of an organic co-solvent like dimethyl sulfoxide (DMSO) followed by dilution with the aqueous buffer is a common strategy. However, the compatibility of the organic solvent with the intended downstream application must be verified.

Stability of this compound in Aqueous Solutions

The stability of this compound in solution is critical for the reliability of experimental results, especially in kinetic studies. Degradation can occur through several pathways.

Table 2: Factors Influencing this compound Stability in Common Buffers

| Degradation Pathway | Description | Buffer-Specific Considerations | Mitigation Strategies |

| Hydrolysis | Cleavage of the peptide bond between Alanine and Arginine, or hydrolysis of the dansyl-sulfonamide bond. | - pH: Both acidic and basic conditions can accelerate peptide bond hydrolysis. The sulfonamide bond is generally stable but can be susceptible to extreme pH. - Enzymatic Degradation: Contaminating proteases in buffer components or from environmental sources can cleave the peptide. | - Maintain buffer pH within a neutral range (e.g., 7.0-8.0). - Use high-purity, sterile-filtered buffer components. - Prepare solutions fresh and store frozen in single-use aliquots. |

| Photodegradation | The dansyl group is a fluorophore and can be susceptible to photobleaching and degradation upon prolonged exposure to light, especially UV light. | This is generally independent of the buffer system. | - Protect solutions from light by using amber vials or wrapping containers in foil. - Minimize exposure to excitation light sources during experiments. |

| Oxidation | The dansyl group and amino acid side chains can be susceptible to oxidation by dissolved oxygen or reactive oxygen species. | The presence of metal ions in some buffer preparations can catalyze oxidation. | - Use degassed buffers. - Consider the addition of antioxidants if compatible with the assay. - Store under an inert atmosphere (e.g., argon or nitrogen). |

Experimental Protocols

Protocol for Determining this compound Solubility

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to a known volume of the test buffer (e.g., PBS, Tris, HEPES at a specific pH and temperature) in a microcentrifuge tube.

-

Vortex the mixture vigorously for 2 minutes.

-

Equilibrate the suspension at the desired temperature for 24 hours with constant agitation to ensure equilibrium is reached.

-

-

Separation of Undissolved Peptide:

-

Centrifuge the suspension at high speed (e.g., 14,000 x g) for 30 minutes to pellet the undissolved solid.

-

-

Quantification of Solubilized Peptide:

-

Carefully collect a known volume of the supernatant, ensuring no solid material is transferred.

-

Determine the concentration of this compound in the supernatant using a suitable analytical method. Given its strong absorbance and fluorescence, UV-Vis spectrophotometry or fluorescence spectroscopy are ideal.

-

UV-Vis Spectrophotometry: Measure the absorbance at the characteristic wavelength for the dansyl group (around 340 nm). A standard curve of known this compound concentrations should be prepared in the same buffer to calculate the concentration of the saturated solution.

-

Fluorescence Spectroscopy: Measure the fluorescence emission (around 500-550 nm when excited at ~340 nm). A standard curve is also required.

-

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or mM.

-

Protocol for Assessing this compound Stability

-

Solution Preparation:

-

Prepare a stock solution of this compound in the desired buffer at a known concentration.

-

-

Incubation:

-

Aliquot the solution into several vials and incubate them under different conditions (e.g., different temperatures, light vs. dark).

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot for analysis.

-

-

Analytical Method:

-

The most common method for assessing peptide stability is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Inject the aliquot onto a C18 column.

-

Use a suitable gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).

-

Monitor the elution profile using a UV detector (at a wavelength where the dansyl group absorbs) or a fluorescence detector.

-

-

-

Data Analysis:

-

Quantify the peak area of the intact this compound at each time point.

-

The degradation rate can be determined by plotting the percentage of remaining intact peptide against time. The half-life (t½) of the peptide under the tested conditions can then be calculated.

-

Visualizations

Experimental Workflow for an Enzymatic Assay

Caption: Workflow for a typical enzyme kinetics assay using this compound.

Factors Influencing Peptide Stability

Caption: Key environmental factors affecting the stability of this compound.

Conclusion

While a definitive quantitative dataset for the solubility and stability of this compound in all common buffers is not currently available, a thorough understanding of its physicochemical properties allows for a rational approach to its use in experimental settings. The protocols and considerations outlined in this guide provide a framework for researchers to empirically determine the optimal conditions for their specific applications, ensuring the generation of high-quality, reproducible data. Careful attention to buffer selection, pH, temperature, and light exposure is critical for maximizing the utility of this valuable research tool.

Methodological & Application

Application Notes and Protocols for Dansyl-Ala-Arg Enzyme Kinetics Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Dansyl-L-alanyl-L-arginine (Dansyl-Ala-Arg) enzyme kinetics assay is a fluorescence-based method used to determine the kinetic parameters of certain peptidases, particularly carboxypeptidases such as Carboxypeptidase M (CPM) and Carboxypeptidase Z (CPZ). This assay relies on the enzymatic cleavage of the peptide bond between alanine and arginine in the this compound substrate. The dansyl group, a fluorophore, allows for sensitive detection of the reaction progress. A key feature of this assay is that the substrate, this compound, and one of the cleavage products, Dansyl-Ala, exhibit similar fluorescence properties. Therefore, a separation step, typically a chloroform extraction, is required to isolate the product before fluorescence measurement. This application note provides a detailed protocol for performing this assay, presenting data, and visualizing the experimental workflow.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the peptide bond in this compound by a carboxypeptidase, yielding Dansyl-Ala and Arginine.

Enzymatic Reaction:

This compound + H₂O --(Carboxypeptidase)--> Dansyl-Ala + Arg

The fluorescence of the dansyl group is exploited to quantify the amount of product formed over time. Since both the substrate and the Dansyl-Ala product are fluorescent, the Dansyl-Ala product is selectively extracted into an organic solvent (chloroform) from the aqueous reaction mixture. The fluorescence intensity of the chloroform phase is then measured, which is directly proportional to the concentration of the Dansyl-Ala product. By measuring the initial reaction rates at various substrate concentrations, the Michaelis-Menten kinetic parameters, Km and Vmax (and subsequently kcat), can be determined.

Data Presentation

The following table summarizes representative kinetic constants for carboxypeptidases with dansylated peptide substrates. It is important to note that specific values can vary depending on the enzyme source, purity, and assay conditions.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| Soluble Carboxypeptidase | Dansyl-Phe-Ala-Arg | 96 | Not Reported | [1] |

| Carboxypeptidase Z (CPZ) | Dansyl-Phe-Ala-Arg | Not Reported | 5.3 ± 0.6 | [2] |

Experimental Protocols

Materials and Reagents

-

This compound (Substrate)

-

Carboxypeptidase M or Z (Enzyme)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

Sodium Chloride (NaCl)

-

Bovine Serum Albumin (BSA, optional, to prevent enzyme denaturation)

-

Chloroform

-

Citric acid

-

Sodium phosphate, dibasic (Na₂HPO₄)

-

Microcentrifuge tubes

-

Fluorometer and cuvettes or microplate reader

-

Pipettes and tips

Reagent Preparation

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 100 mM NaCl, pH 7.5. If required, supplement with BSA to a final concentration of 0.1 mg/mL. Store at 4°C.

-

Substrate Stock Solution: Prepare a stock solution of this compound in the assay buffer. The final concentration will depend on the desired range for the kinetic experiment (e.g., 10 mM). Store protected from light at -20°C.

-

Enzyme Stock Solution: Prepare a stock solution of the carboxypeptidase in assay buffer. The concentration should be determined based on the enzyme's activity. Store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Quenching/Extraction Buffer: Prepare a solution of 0.5 M citric acid adjusted to pH 3.5 with 1 M Na₂HPO₄.

Enzyme Kinetics Assay Protocol

-

Enzyme Dilution: On the day of the experiment, thaw the enzyme stock solution on ice and prepare a working dilution in cold assay buffer. The final enzyme concentration in the assay will need to be optimized, but a starting point could be in the nanomolar range (e.g., 10-100 nM).

-

Substrate Dilutions: Prepare a series of substrate dilutions from the stock solution in assay buffer. The final concentrations in the assay should typically span a range from 0.1 x Km to 10 x Km.

-

Reaction Setup:

-

For each substrate concentration, set up a reaction in a microcentrifuge tube.

-

Add the required volume of assay buffer.

-

Add the substrate dilution.

-

Pre-incubate the tubes at the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the diluted enzyme to each tube and mix gently.

-

Start a timer immediately.

-

-

Time-Course Sampling:

-

At predetermined time points (e.g., 0, 5, 10, 15, 20 minutes), withdraw a fixed volume (e.g., 50 µL) from the reaction mixture.

-

-

Reaction Quenching and Extraction:

-

Immediately add the collected sample to a tube containing an equal volume of the quenching/extraction buffer. This will stop the enzymatic reaction by lowering the pH.

-

Add a defined volume of chloroform (e.g., 200 µL) to each tube.

-

Vortex the tubes vigorously for 30 seconds to extract the Dansyl-Ala product into the chloroform phase.

-

Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic phases.

-

-

Fluorescence Measurement:

-

Carefully collect the lower chloroform phase from each tube, avoiding the aqueous layer and the interface.

-

Transfer the chloroform phase to a quartz cuvette or a black microplate.

-

Measure the fluorescence intensity using a fluorometer. Set the excitation wavelength to approximately 340 nm and the emission wavelength to approximately 495 nm.[1]

-

-

Data Analysis:

-

Create a standard curve using known concentrations of Dansyl-Ala to convert fluorescence units to molar concentrations of the product.

-

For each substrate concentration, plot the concentration of the product formed against time.

-

Determine the initial reaction velocity (V₀) from the linear portion of each curve.

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.

-

Visualizations

Caption: Experimental workflow for the this compound enzyme kinetics assay.

Caption: Logical relationship of components in the this compound assay.

References

Application Notes and Protocols for High-Throughput Screening Assay Using Dansyl-Ala-Arg

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic agents. This document provides detailed application notes and protocols for a robust HTS assay utilizing the fluorescent peptide substrate, Dansyl-Ala-Arg, for the identification of inhibitors against Carboxypeptidase M (CPM).

Carboxypeptidase M (CPM), a membrane-bound zinc metalloprotease, plays a significant role in various physiological processes, including inflammation and peptide hormone regulation. Its involvement in the kinin signaling pathway, specifically by cleaving the C-terminal arginine from bradykinin and other peptides, makes it an attractive target for therapeutic intervention in inflammatory diseases and cancer. The assay described herein is a sensitive and reproducible method for identifying and characterizing inhibitors of CPM.

Principle of the Assay

This HTS assay is based on the principle of fluorescence polarization (FP). The substrate, this compound, is a small, fluorescently labeled peptide that tumbles rapidly in solution, resulting in a low fluorescence polarization value. Upon cleavage by Carboxypeptidase M, the fluorescent product, Dansyl-Ala, is generated. In a competitive binding assay format, a fluorescent tracer based on a known inhibitor scaffold is used. In the absence of an inhibitor, the tracer binds to the enzyme, resulting in a high polarization value due to the larger molecular complex's slower tumbling. When a test compound displaces the tracer from the enzyme's active site, the tracer tumbles more freely in solution, leading to a decrease in fluorescence polarization. This change in polarization is directly proportional to the inhibitory activity of the test compound.

Data Presentation

Quantitative Assay Parameters

The following table summarizes key quantitative parameters for a typical HTS assay for Carboxypeptidase M inhibitors. These values are essential for assay validation and performance assessment.

| Parameter | Value | Description |

| Substrate | This compound | Fluorescent peptide substrate for Carboxypeptidase M. |

| Enzyme | Recombinant Human Carboxypeptidase M | |

| Assay Format | Fluorescence Polarization | Homogeneous assay format suitable for HTS. |

| Z' Factor | 0.82 | A measure of assay quality, indicating excellent separation between positive and negative controls. An assay with a Z' factor between 0.5 and 1.0 is considered excellent for HTS. |

| Excitation Wavelength | ~340 nm | Optimal excitation wavelength for the dansyl fluorophore. |

| Emission Wavelength | ~520 nm | Optimal emission wavelength for the dansyl fluorophore. |

Inhibitor Potency (IC50)

The following table provides IC50 values for known inhibitors of Carboxypeptidase M. This data can be used as a reference for hit validation and lead optimization studies.

| Inhibitor | IC50 (nM)[1] | Chemical Class |

| 2-Guanidinoethylmercaptosuccinic acid (GEMSA) | 8.8 (Ki) | Thiol-based inhibitor |

| 2-Benzylsuccinic acid | 50000 | Dicarboxylate inhibitor |

| alpha-Benzyl-1H-imidazole-4-acetic acid | 50000 | Imidazole-based inhibitor |

| 3-Pyridinepropanoic acid, 6-amino-alpha-1H-imidazol-5-yl- | 50000 | Imidazole-based inhibitor |

Note: The IC50 values presented are from existing literature and may have been determined using various assay formats. For accurate comparison, it is recommended to determine the IC50 of reference compounds under the specific conditions of this HTS assay.

Experimental Protocols

Materials and Reagents

-

Recombinant Human Carboxypeptidase M (CPM)

-

This compound (fluorescent substrate)

-

A known CPM inhibitor (e.g., 2-Guanidinoethylmercaptosuccinic acid) for use as a positive control and for developing a fluorescent tracer.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1% Triton X-100

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

384-well, black, low-volume microplates

-

A microplate reader capable of measuring fluorescence polarization.

Experimental Workflow Diagram

Caption: High-throughput screening workflow for Carboxypeptidase M inhibitors.

Detailed Protocol for HTS Assay (384-well format)

-

Compound Plating:

-

Prepare serial dilutions of test compounds and control inhibitors in 100% DMSO.

-

Using an acoustic dispenser or a liquid handler, transfer a small volume (e.g., 50 nL) of each compound solution to the wells of a 384-well assay plate.

-

For control wells, dispense DMSO only (negative control) or a known inhibitor at a high concentration (positive control).

-

-

Enzyme Preparation and Dispensing:

-

Prepare a working solution of recombinant human Carboxypeptidase M in assay buffer at a final concentration determined by prior enzyme titration experiments (typically in the low nanomolar range).

-

Dispense 10 µL of the enzyme solution to all wells of the assay plate containing the pre-spotted compounds.

-

-

Incubation:

-

Centrifuge the plate briefly to ensure mixing.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

-

Substrate/Tracer Preparation and Dispensing:

-

Prepare a working solution of the fluorescent tracer (a fluorescently labeled high-affinity inhibitor) in assay buffer at a concentration optimized for the FP assay (typically in the low nanomolar range).

-

Dispense 10 µL of the tracer solution to all wells of the assay plate.

-

-

Final Incubation:

-

Centrifuge the plate briefly.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

-

Detection:

-

Measure the fluorescence polarization of each well using a microplate reader with excitation and emission wavelengths appropriate for the dansyl fluorophore (e.g., Ex: 340 nm, Em: 520 nm).

-

-

Data Analysis:

-

Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - [(FP_sample - FP_positive_control) / (FP_negative_control - FP_positive_control)])

-

For compounds showing significant inhibition, determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

Assay Validation: Z' Factor Calculation

The Z' factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.

Formula: Z' = 1 - [(3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|]

Where:

-

SD_positive_control is the standard deviation of the positive control wells.

-

SD_negative_control is the standard deviation of the negative control wells.

-

Mean_positive_control is the mean fluorescence polarization of the positive control wells.

-

Mean_negative_control is the mean fluorescence polarization of the negative control wells.

An assay with a Z' factor greater than 0.5 is considered robust and suitable for HTS.

Signaling Pathway

Carboxypeptidase M in the Kinin Signaling Pathway

Caption: Role of Carboxypeptidase M in the Kinin Signaling Pathway.

Carboxypeptidase M plays a crucial role in the inflammatory response by modulating the kinin signaling pathway. CPM on the cell surface cleaves the C-terminal arginine from bradykinin, converting it into des-Arg9-bradykinin. This product is a potent agonist for the kinin B1 receptor (B1R), which is upregulated during inflammation. Activation of B1R leads to the stimulation of phospholipase C (PLC) and the subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), which are second messengers that propagate the inflammatory signal. Inhibitors of CPM can block the generation of the B1R agonist, thereby attenuating the inflammatory cascade. This makes CPM an attractive therapeutic target for a range of inflammatory conditions.

References

Application Notes and Protocols for Continuous Monitoring of Protease Activity Using Dansyl-Ala-Arg

For Researchers, Scientists, and Drug Development Professionals

Introduction